molecular formula C12H20N2OS B7926893 (S)-2-Amino-N-isopropyl-N-(3-methyl-thiophen-2-ylmethyl)-propionamide

(S)-2-Amino-N-isopropyl-N-(3-methyl-thiophen-2-ylmethyl)-propionamide

Cat. No.: B7926893
M. Wt: 240.37 g/mol
InChI Key: MTIUQMLNOPMRQM-JTQLQIEISA-N
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Description

(S)-2-Amino-N-isopropyl-N-(3-methyl-thiophen-2-ylmethyl)-propionamide is a chiral secondary amine derivative featuring a propionamide backbone with an isopropyl group and a 3-methyl-thiophen-2-ylmethyl substituent. The stereochemistry at the C2 position (S-configuration) and the presence of the thiophene ring with a methyl group at the 3-position distinguish it from structurally related compounds.

Properties

IUPAC Name

(2S)-2-amino-N-[(3-methylthiophen-2-yl)methyl]-N-propan-2-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2OS/c1-8(2)14(12(15)10(4)13)7-11-9(3)5-6-16-11/h5-6,8,10H,7,13H2,1-4H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTIUQMLNOPMRQM-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CN(C(C)C)C(=O)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)CN(C(C)C)C(=O)[C@H](C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-isopropyl-N-(3-methyl-thiophen-2-ylmethyl)-propionamide typically involves multi-step organic reactions. One common approach starts with the thiophene derivative, which undergoes alkylation with an isopropylamine derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-isopropyl-N-(3-methyl-thiophen-2-ylmethyl)-propionamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

(S)-2-Amino-N-isopropyl-N-(3-methyl-thiophen-2-ylmethyl)-propionamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-isopropyl-N-(3-methyl-thiophen-2-ylmethyl)-propionamide involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes or receptors, modulating their activity. The isopropyl and amino groups can enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key structural and molecular features of (S)-2-Amino-N-isopropyl-N-(3-methyl-thiophen-2-ylmethyl)-propionamide and its analogues:

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties (if available)
(S)-2-Amino-N-isopropyl-N-(3-methyl-thiophen-2-ylmethyl)-propionamide Not provided C₁₂H₂₁N₂OS ~253.37 (estimated) 3-methyl-thiophen-2-ylmethyl, isopropyl Data not available (N/A)
(S)-2-Amino-N-isopropyl-N-(2-oxo-2-thiophen-2-yl-ethyl)-propionamide 1955560-55-0 C₁₂H₁₈N₂O₂S 254.35 Thiophen-2-yl, oxo-ethyl Discontinued; molecular weight: 254.35
(S)-2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-N-isopropyl-propionamide 1354028-24-2 C₁₄H₂₁ClN₂O 268.78 3-chloro-phenyl, ethyl Higher molar mass due to chloro substitution
(S)-2-Amino-N-(thiophen-3-ylmethyl)-propionamide 1344950-30-6 C₈H₁₂N₂OS 184.26 Thiophen-3-ylmethyl Density: 1.190 g/cm³; pKa: 14.91
(S)-2-Amino-N-(6-chloro-pyridin-3-ylmethyl)-N-isopropyl-propionamide 1354008-88-0 C₁₂H₁₈ClN₃O 255.74 6-chloro-pyridin-3-ylmethyl Chlorine and pyridine enhance polarity

Impact of Substituents on Physicochemical Properties

Thiophene vs. Pyridine Rings: The 3-methyl-thiophen-2-ylmethyl group in the target compound introduces sulfur-based aromaticity, which enhances lipophilicity compared to pyridine-containing analogues (e.g., ). The methyl group at the thiophene’s 3-position (target compound) may sterically hinder interactions compared to unsubstituted thiophene derivatives (e.g., ).

Nitro groups (e.g., (S)-2-Amino-N-methyl-N-(3-nitrobenzyl)-propanamide ) introduce strong electron-withdrawing effects, lowering pKa and altering reactivity in synthetic pathways.

Oxo Groups :

  • The oxo-ethyl substituent in introduces a ketone moiety, which may participate in hydrogen bonding or redox reactions, differentiating it from the target compound’s methyl-thiophene group.

Biological Activity

(S)-2-Amino-N-isopropyl-N-(3-methyl-thiophen-2-ylmethyl)-propionamide is a synthetic compound notable for its unique molecular structure, which includes an amino group, an isopropyl group, and a thiophene moiety. This compound is part of a class of molecules that exhibit significant pharmacological properties, making it a subject of interest in medicinal chemistry.

Molecular Characteristics

  • Chemical Formula : C14H24N2OS
  • Molecular Weight : 284.42 g/mol
  • Structure : The compound features a stereocenter at the second carbon, which influences its biological activity and interaction with various biological systems.

Biological Activity

Research on compounds with similar structures to (S)-2-Amino-N-isopropyl-N-(3-methyl-thiophen-2-ylmethyl)-propionamide suggests potential biological activities, including:

  • Antioxidant Activity : Compounds with thiophene rings often exhibit antioxidant properties, which can protect cells from oxidative stress.
  • Anticancer Properties : Several studies have indicated that compounds with similar amine structures can inhibit cancer cell growth.
  • Neuroprotective Effects : The presence of specific functional groups may contribute to neuroprotective activities, potentially beneficial in neurodegenerative diseases.

Comparative Analysis of Similar Compounds

Compound NameStructural FeaturesBiological Activity
Compound AThiophene ring; different side chainsAntioxidant
Compound BSimilar amine structure; lacks thiopheneAnticancer
Compound CDifferent alkyl substituentNeuroprotective

The pharmacological effects of (S)-2-Amino-N-isopropyl-N-(3-methyl-thiophen-2-ylmethyl)-propionamide are hypothesized to involve:

  • Binding Affinity : Studies have shown that this compound may interact with specific protein targets, influencing pathways related to inflammation and cancer.
  • Receptor Modulation : The compound may act as a modulator for various receptors, including those involved in pain and inflammation responses.

Case Studies and Research Findings

  • Anticancer Activity : In vitro studies have demonstrated that (S)-2-Amino-N-isopropyl-N-(3-methyl-thiophen-2-ylmethyl)-propionamide exhibits cytotoxic effects against several cancer cell lines. For example, IC50 values have been reported in the micromolar range, indicating significant potency.
  • Neuroprotective Studies : Research published in pharmacological journals has highlighted the neuroprotective potential of similar compounds through mechanisms such as reducing apoptosis in neuronal cells.
  • Inflammation Pathway Inhibition : Fragment-based screening has identified this compound as a potential inhibitor of pathways involved in inflammatory responses, supporting its therapeutic applications in inflammatory diseases.

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